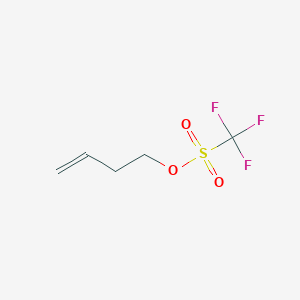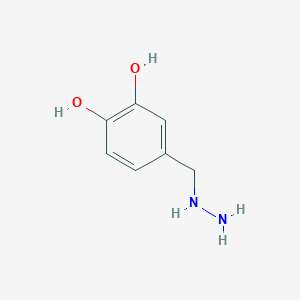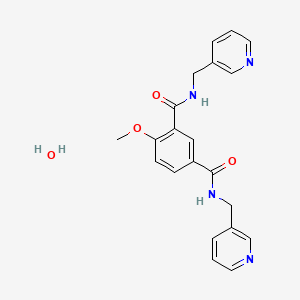
2-Fluoropropanal
Vue d'ensemble
Description
2-Fluoropropanal is an organic compound with the molecular formula C3H5FO. It is a fluorinated aldehyde, where a fluorine atom is substituted at the second carbon of the propanal molecule. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoropropanal can be synthesized through the hydroformylation of monofluoroethylene using a group VIII metal catalyst, such as cobalt or rhodium . This process involves the addition of a formyl group (CHO) to the fluorinated ethylene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydroformylation reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction parameters, such as temperature and pressure, play a crucial role in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoropropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Fluoropropanoic acid.
Reduction: Reduction of this compound can yield 2-Fluoropropanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like cyanide ions (CN-) can attack the carbonyl carbon, leading to the formation of cyanohydrins.
Major Products Formed:
Oxidation: 2-Fluoropropanoic acid.
Reduction: 2-Fluoropropanol.
Substitution: Cyanohydrins and other substituted derivatives.
Applications De Recherche Scientifique
2-Fluoropropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential use in pharmaceuticals due to their unique properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 2-Fluoropropanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The fluorine atom’s electronegativity enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution .
Comparaison Avec Des Composés Similaires
2-Chloropropanal: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromopropanal: Contains a bromine atom in place of fluorine.
2-Iodopropanal: Features an iodine atom instead of fluorine.
Comparison: 2-Fluoropropanal is unique due to the presence of the fluorine atom, which imparts distinct properties such as higher electronegativity and smaller atomic radius compared to chlorine, bromine, and iodine. These differences influence the compound’s reactivity, stability, and interactions in chemical reactions .
Propriétés
IUPAC Name |
2-fluoropropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c1-3(4)2-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFURQLWNYUCPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459691 | |
| Record name | Propanal, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
814-66-4 | |
| Record name | Propanal, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















